![molecular formula C15H10ClN3O5 B5586660 N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-nitrobenzohydrazide](/img/structure/B5586660.png)
N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-nitrobenzohydrazide
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Overview
Description
Synthesis Analysis
Hydrazones such as N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-nitrobenzohydrazide are synthesized through condensation reactions involving corresponding hydrazides and aldehydes under suitable conditions, usually in the presence of an acidic or basic catalyst. For example, similar compounds have been synthesized by reacting nitrobenzohydrazide with various benzaldehydes in methanol solutions, indicating that solvent choice and reaction conditions play crucial roles in the synthesis process (Feng Zhi, 2009).
Molecular Structure Analysis
The molecular structure of hydrazone compounds is characterized by the presence of a C=N bond, which is crucial for their chemical behavior. Typically, these molecules exhibit a planar geometry around this bond, leading to trans configurations that influence their chemical reactivity and interaction with other molecules. The structural analysis is often confirmed by X-ray crystallography, providing details such as bond lengths, angles, and molecular conformation (Daoxin Wu et al., 2009).
Chemical Reactions and Properties
Hydrazones undergo various chemical reactions, including cyclization, oxidation, and nucleophilic addition, influenced by their structural configuration. Their reactivity is significantly impacted by the substituents on the benzene rings and the hydrazide moiety. These reactions are pivotal in synthesizing heterocyclic compounds and developing pharmacologically active agents (Soňa Křupková et al., 2013).
Physical Properties Analysis
The physical properties of hydrazone compounds like solubility, melting point, and crystalline structure are determined by their molecular structure. For instance, the presence of nitro groups and chloro substituents can significantly affect these properties by altering intermolecular forces and molecular stability. The crystal packing and hydrogen bonding patterns can also be deduced from X-ray crystallographic data, offering insights into the compound's solid-state behavior (Y. Lei et al., 2013).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards different reagents, are influenced by the functional groups present in the hydrazone compounds. These properties are crucial in determining the compounds' behavior in chemical reactions and their potential applications in various fields, such as materials science and pharmaceutical chemistry. The interaction of hydrazones with metal ions, for example, can be exploited in sensor development and catalysis (M. M. Hussain et al., 2017).
properties
IUPAC Name |
N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylideneamino]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O5/c16-12-6-14-13(23-8-24-14)5-10(12)7-17-18-15(20)9-2-1-3-11(4-9)19(21)22/h1-7H,8H2,(H,18,20)/b17-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYOPZBVQFXNQQ-REZTVBANSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=N/NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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